![molecular formula C29H29N3O2 B4078919 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide
Overview
Description
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of various genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to increase cAMP levels in the brain, leading to the upregulation of various genes involved in synaptic plasticity and memory formation. BPN14770 has also been shown to reduce amyloid beta plaque formation in Alzheimer's disease models and reduce behavioral abnormalities in Fragile X syndrome models. In addition, BPN14770 has been shown to have a favorable safety profile and does not induce significant side effects.
Advantages and Limitations for Lab Experiments
BPN14770 has several advantages for lab experiments, including its high potency and selectivity for PDE4D, its favorable safety profile, and its ability to cross the blood-brain barrier. However, BPN14770 also has some limitations, including its relatively short half-life and the need for further studies to determine its long-term safety and efficacy in humans.
Future Directions
For BPN14770 include further studies to determine its long-term safety and efficacy in humans, as well as studies to explore its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. In addition, further research is needed to understand the molecular mechanisms underlying the effects of BPN14770 on synaptic plasticity and memory formation.
Scientific Research Applications
BPN14770 has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and Autism Spectrum Disorder. In Alzheimer's disease, BPN14770 has been shown to improve cognitive function and reduce amyloid beta plaque formation in preclinical models. In Fragile X syndrome, BPN14770 has been shown to improve synaptic plasticity and reduce behavioral abnormalities in preclinical models. In Autism Spectrum Disorder, BPN14770 has been shown to improve social behavior and reduce repetitive behaviors in preclinical models.
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c33-29(22-34-28-15-10-24-8-4-5-9-25(24)20-28)30-26-11-13-27(14-12-26)32-18-16-31(17-19-32)21-23-6-2-1-3-7-23/h1-15,20H,16-19,21-22H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUNDCRLCZKYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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